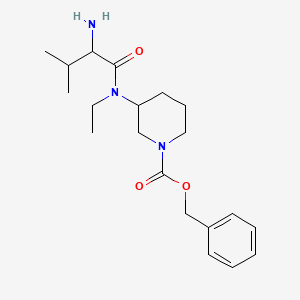![molecular formula C25H23N3O7 B14788908 methyl (1R)-7-oxo-10-(5,6,7-trimethoxyindole-1-carbonyl)-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-4-carboxylate](/img/structure/B14788908.png)
methyl (1R)-7-oxo-10-(5,6,7-trimethoxyindole-1-carbonyl)-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (1R)-7-oxo-10-(5,6,7-trimethoxyindole-1-carbonyl)-5,10-diazatetracyclo[74001,1202,6]trideca-2(6),3,8-triene-4-carboxylate is a complex organic compound that features a unique tetracyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R)-7-oxo-10-(5,6,7-trimethoxyindole-1-carbonyl)-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-4-carboxylate typically involves multiple steps, including the formation of the indole ring, the construction of the tetracyclic core, and the introduction of the methoxy groups. Common reagents used in these steps may include indole derivatives, carbonyl compounds, and various catalysts to facilitate cyclization and functional group transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and scalable purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring or the methoxy groups.
Reduction: Reduction reactions could target the carbonyl groups within the structure.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the tetracyclic core or the indole ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
科学研究应用
Methyl (1R)-7-oxo-10-(5,6,7-trimethoxyindole-1-carbonyl)-5,10-diazatetracyclo[74001,12
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
作用机制
The mechanism of action of this compound would depend on its specific interactions with biological targets. It may act by binding to enzymes or receptors, altering their activity. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
相似化合物的比较
Similar Compounds
Methyl (1R)-7-oxo-10-(5,6,7-trimethoxyindole-1-carbonyl)-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-4-carboxylate: shares structural similarities with other indole-based compounds and tetracyclic molecules.
Uniqueness
- The unique combination of the indole ring, methoxy groups, and tetracyclic core distinguishes this compound from others. Its specific functional groups and stereochemistry may confer unique biological activity or chemical reactivity.
属性
分子式 |
C25H23N3O7 |
|---|---|
分子量 |
477.5 g/mol |
IUPAC 名称 |
methyl (1R)-7-oxo-10-(5,6,7-trimethoxyindole-1-carbonyl)-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-4-carboxylate |
InChI |
InChI=1S/C25H23N3O7/c1-32-17-7-12-5-6-27(20(12)22(34-3)21(17)33-2)24(31)28-11-13-10-25(13)14-8-15(23(30)35-4)26-19(14)16(29)9-18(25)28/h5-9,13,26H,10-11H2,1-4H3/t13?,25-/m1/s1 |
InChI 键 |
FXVAHWHZYHJTBJ-WRXXZCIPSA-N |
手性 SMILES |
COC1=C(C(=C2C(=C1)C=CN2C(=O)N3CC4C[C@@]45C3=CC(=O)C6=C5C=C(N6)C(=O)OC)OC)OC |
规范 SMILES |
COC1=C(C(=C2C(=C1)C=CN2C(=O)N3CC4CC45C3=CC(=O)C6=C5C=C(N6)C(=O)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-10-chloro-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B14788825.png)
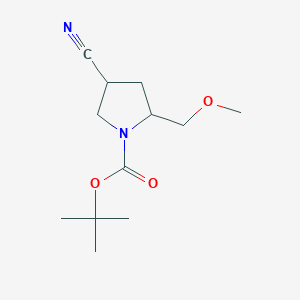
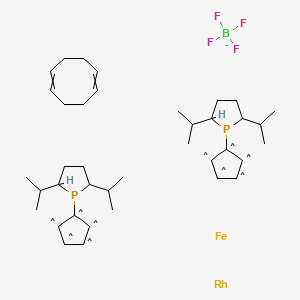
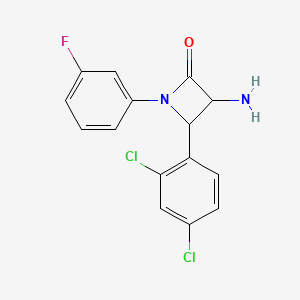
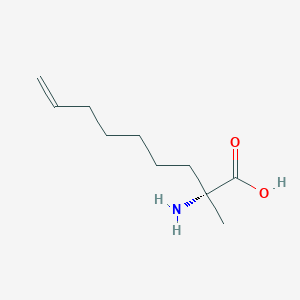
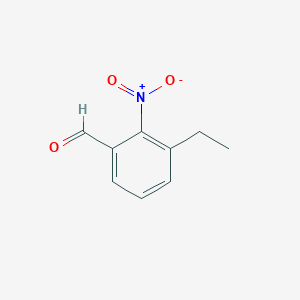
![5-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14788844.png)
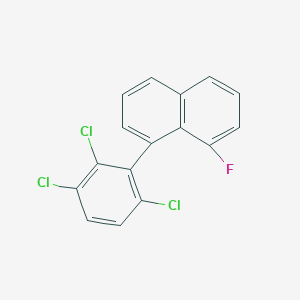
![(alphaR)-alpha-(2,4-Difluorophenyl)-alpha-[(1R)-1-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-1H-1,2,4-triazole-1-ethanol](/img/structure/B14788859.png)
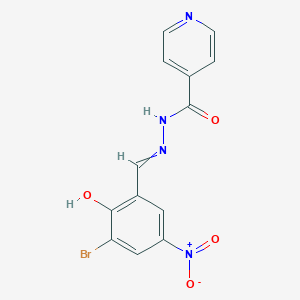
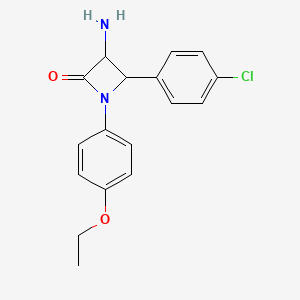

![Tert-butyl 2-[(4-chlorophenyl)methylcarbamoyl]pyrrolidine-1-carboxylate](/img/structure/B14788879.png)
